molecular formula C24H20N4O6 B2812346 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207050-36-9

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2812346
CAS RN: 1207050-36-9
M. Wt: 460.446
InChI Key: BFSNWZCEQGURTG-UHFFFAOYSA-N
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Description

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H20N4O6 and its molecular weight is 460.446. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound has been involved in the synthesis and characterization of various heterocyclic compounds. Notably, its structural relatives have been synthesized for various applications, such as in the synthesis of bisheterocycles involving 1,2,3-triazolyl oxadiazole and 4(3H)-quinazolinones via azide cycloaddition reactions (Komaraiah, Ramakrishna, Sailu, & Reddy, 2007). Additionally, compounds structurally similar to the subject compound, such as furothiazolo pyrimido quinazolinones, have been synthesized from precursors like visnagenone or khellinone, displaying significant antimicrobial activity (Abu‐Hashem, 2018).

Antimicrobial and Antifungal Properties

Compounds related to 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione have been investigated for their potential antimicrobial and antifungal properties. For instance, quinazolinone derivatives have been synthesized and screened for antimicrobial activities against various bacterial strains and fungi, showing promising results in inhibiting the growth of these microorganisms (Gupta, Kashaw, Jatav, & Mishra, 2008).

Catalytic Synthesis

The compound and its analogs have been used as intermediates in catalytic syntheses. For example, the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU has been reported, highlighting the compound's role in the synthesis of key intermediates for various drugs (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).

Bioactive Analog Synthesis

1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized, starting from compounds structurally similar to the subject molecule. These analogs have shown significant antitumor activity towards various cell lines, indicating the potential of these structures in the development of new therapeutic agents (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

properties

IUPAC Name

1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6/c1-31-15-9-10-18(20(12-15)32-2)22-25-21(34-26-22)14-27-19-8-4-3-7-17(19)23(29)28(24(27)30)13-16-6-5-11-33-16/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSNWZCEQGURTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione

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